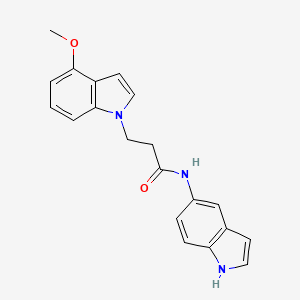

N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC9691971

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O2 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)-3-(4-methoxyindol-1-yl)propanamide |

| Standard InChI | InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-5-6-17-14(13-15)7-10-21-17/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) |

| Standard InChI Key | NRSQLTDTXKFFDB-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4 |

| Canonical SMILES | COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Introduction

Synthesis and Preparation

The synthesis of indole derivatives often involves methods like the Fischer indole synthesis or the Bartoli indole synthesis. These methods allow for the formation of the indole ring from simpler precursors. For compounds with specific substituents like methoxy groups, additional steps may be required to introduce these functionalities.

Biological Activities

Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, some indole-based compounds have shown potent anti-proliferative activity against cancer cell lines, as demonstrated in studies involving similar indole derivatives .

Research Findings and Applications

While specific research findings on N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide are not available, indole derivatives in general have been extensively studied for their therapeutic potential. Their ability to interact with biological targets makes them promising candidates for drug development.

| Compound Type | Biological Activity | Example |

|---|---|---|

| Indole Derivatives | Anti-proliferative | Adamantan-1-yl-indol-3-yl derivatives |

| Indole Hydrazides | Antimicrobial | Indole-bearing hydrazides |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume